molecular formula C27H33BrN2O10 B12399883 5-Bromo-5'-methyl BAPTA tetramethyl ester

5-Bromo-5'-methyl BAPTA tetramethyl ester

Cat. No.: B12399883
M. Wt: 625.5 g/mol
InChI Key: SXCYTVPSAWGQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves multiple steps, starting from the parent compound BAPTA. The process typically includes bromination and methylation reactions to introduce the bromo and methyl groups, respectively. The final step involves esterification to obtain the tetramethyl ester form .

Industrial Production Methods

Industrial production methods for 5-Bromo-5’-methyl BAPTA tetramethyl ester are not widely documented. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-methyl BAPTA tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-5’-methyl BAPTA tetramethyl ester is widely used in scientific research due to its ability to act as a calcium indicator. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves its ability to bind calcium ions. The compound has high affinity for Ca²⁺, and upon binding, it undergoes a conformational change that can be detected using fluorescence or other analytical techniques. This property makes it an effective calcium indicator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5’-methyl BAPTA tetramethyl ester is unique due to its high specificity and sensitivity for calcium ions, making it suitable for detecting relatively high levels of Ca²⁺. The presence of the bromo and methyl groups enhances its binding affinity and fluorescence properties compared to other calcium indicators .

Properties

Molecular Formula

C27H33BrN2O10

Molecular Weight

625.5 g/mol

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-bromophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate

InChI

InChI=1S/C27H33BrN2O10/c1-18-6-8-20(29(14-24(31)35-2)15-25(32)36-3)22(12-18)39-10-11-40-23-13-19(28)7-9-21(23)30(16-26(33)37-4)17-27(34)38-5/h6-9,12-13H,10-11,14-17H2,1-5H3

InChI Key

SXCYTVPSAWGQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.